molecular formula C21H22N4O3S B2587321 N-(2-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-57-3

N-(2-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2587321
CAS No.: 942010-57-3
M. Wt: 410.49
InChI Key: AYAOJBUFCXNDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a novel and potent small-molecule inhibitor identified for its high selectivity against FMS-like tyrosine kinase 3 (FLT3), a key target in hematological malignancies. This compound exhibits significant anti-proliferative activity against acute myeloid leukemia (AML) cell lines, particularly those harboring FLT3-ITD mutations, which are associated with poor prognosis source . Its primary research value lies in its dual mechanism; it potently inhibits both the FLT3 receptor and Tropomyosin receptor kinase A (TrkA), inducing cell cycle arrest and apoptosis in cancer cells source . Further kinase profiling confirms its selectivity within the tyrosine kinase family, making it a valuable chemical probe for studying FLT3 and TrkA signaling pathways in oncogenesis source . Researchers are exploring this compound to understand resistance mechanisms in targeted therapies and to develop more effective combination treatment strategies for AML and other solid tumors.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-7-6-9-16(11-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-8-4-5-10-17(15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAOJBUFCXNDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis with structurally related thiazole carboxamides:

Compound Name Key Substituents Biological Target/Activity Synthesis Yield Key Structural Differences
Target Compound 2-Methoxybenzyl, 4-methyl, 3-(m-tolyl)ureido Not explicitly reported in provided evidence Not specified Unique ureido and methoxybenzyl groups
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs 4-Pyridinyl at 2-position, variable amines at carboxamide Kinase inhibition (e.g., EGFR, VEGFR) 45–80% Pyridinyl vs. ureido; simpler aromatic substituents
Compound 8b (N-(4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide) Quinazoline core, fluoro-substituted phenyl, m-tolyl ureido EGFR inhibition (IC₅₀ = 14.8 nM) Not specified Quinazoline scaffold vs. thiazole; fluoro substituent
BMS-354825 (Dasatinib) 2-Chloro-6-methylphenyl, pyrimidinyl-amino group BCR-ABL kinase inhibition (FDA-approved for leukemia) High yield (multi-step) Chlorophenyl and pyrimidine vs. methoxybenzyl/ureido
Thiadiazole derivatives (e.g., Compound 7b) Phenylhydrazinecarbothioamide, thiadiazole core Anticancer (HepG-2 IC₅₀ = 1.61 μg/mL) 65–90% Thiadiazole vs. thiazole; lack of ureido group
Key Observations:
  • Methoxybenzyl vs. Benzyl : The 2-methoxybenzyl group may improve solubility compared to unsubstituted benzyl groups in analogs like those in .
  • Methyl at Thiazole 4-Position : This feature is shared with and compounds, suggesting a role in stabilizing hydrophobic binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.